2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide
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Overview
Description
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide is a complex organic compound with a unique structure that combines benzofuran, pyrimidine, and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid
- 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones
- 1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones
Uniqueness
Compared to similar compounds, 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-17(21-11-10-14-6-2-1-3-7-14)12-26-20-19-18(22-13-23-20)15-8-4-5-9-16(15)25-19/h1-9,13H,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYAFURNSRMJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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